molecular formula C32H55N3O6 B570419 Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester CAS No. 100488-81-1

Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester

Cat. No. B570419
CAS RN: 100488-81-1
M. Wt: 577.807
InChI Key: DIKLXFXYKCASMK-UHFFFAOYSA-N
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Description

“Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester” is a chemical compound with the molecular formula C32H55N3O6 . It has a molecular weight of approximately 577.8 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester involves the reaction of 2-pyridinemethanol with acetyl chloride to form acetyl(2-pyridinylmethyl)chloride. This intermediate is then reacted with potassium cyanate to form acetyl(2-pyridinylmethyl)carbamide. The carbamide is then reacted with 2-methoxy-3-chloropropyl octadecylcarbamate to form the final product, Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester.", "Starting Materials": [ "2-pyridinemethanol", "acetyl chloride", "potassium cyanate", "2-methoxy-3-chloropropyl octadecylcarbamate" ], "Reaction": [ "2-pyridinemethanol is reacted with acetyl chloride in the presence of a base to form acetyl(2-pyridinylmethyl)chloride.", "Acetyl(2-pyridinylmethyl)chloride is then reacted with potassium cyanate in the presence of a base to form acetyl(2-pyridinylmethyl)carbamide.", "Acetyl(2-pyridinylmethyl)carbamide is then reacted with 2-methoxy-3-chloropropyl octadecylcarbamate in the presence of a base to form Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester." ] }

CAS RN

100488-81-1

Product Name

Acetyl(2-pyridinylmethyl)carbamic Acid 2-Methoxy-3-[[(octadecylamino)carbonyl]oxy]propyl Ester

Molecular Formula

C32H55N3O6

Molecular Weight

577.807

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate

InChI

InChI=1S/C32H55N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-34-31(37)40-26-30(39-3)27-41-32(38)35(28(2)36)25-29-22-19-21-23-33-29/h19,21-23,30H,4-18,20,24-27H2,1-3H3,(H,34,37)

InChI Key

DIKLXFXYKCASMK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=N1)C(=O)C)OC

Origin of Product

United States

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